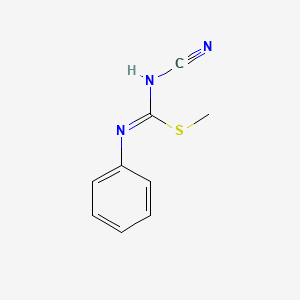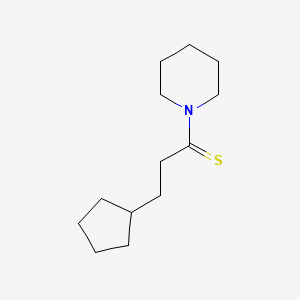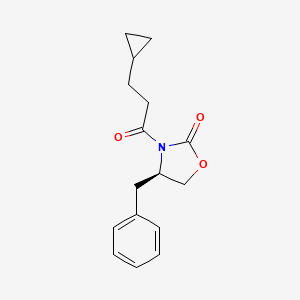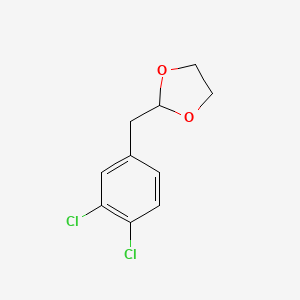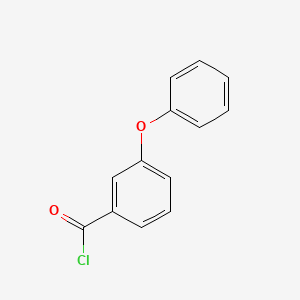
3-苯氧基苯甲酰氯
概述
描述
3-Phenoxybenzoyl chloride is a compound with the molecular formula C13H9ClO2 . It is also known by other names such as Benzoyl chloride, 3-phenoxy- .
Synthesis Analysis
The synthesis of 3-Phenoxybenzoyl chloride can be achieved by reacting 3-phenoxybenzoic acid with oxalyl chloride in the presence of a drop of DMF . The reaction is carried out in diethyl ether or dichloromethane .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzoyl chloride consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H .Chemical Reactions Analysis
The compound reacts with 3-phenoxybenzoic acid in the presence of oxalyl chloride and a drop of DMF to form 3-Phenoxybenzoyl chloride .Physical And Chemical Properties Analysis
3-Phenoxybenzoyl chloride is a clear yellow liquid . It has a molecular weight of 232.66 g/mol . The compound has a computed XLogP3 value of 4.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .科学研究应用
Synthesis of 3-Phenoxybenzoic Acid Derivatives
3-Phenoxybenzoyl chloride is used in the synthesis of 3-phenoxybenzoic acid derivatives . These derivatives have been studied for their pharmacological activity .
Pharmacological Activity
Several compounds synthesized from 3-Phenoxybenzoyl chloride, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity . They are also capable of activating glucokinase and inhibiting protein glycation .
Antioxidant Properties
Some of the synthesized compounds from 3-Phenoxybenzoyl chloride were shown to manifest antioxidant properties .
Antiplatelet Properties
Certain derivatives of 3-Phenoxybenzoyl chloride have been found to display antiplatelet properties .
Synthesis of Pharmaceuticals
Synthesis of Agrochemicals
安全和危害
作用机制
Target of Action
3-Phenoxybenzoyl chloride primarily targets dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins . These targets play a crucial role in various biological processes, including protein degradation and post-translational modification.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of these proteins, potentially altering various biological processes in which they are involved.
Biochemical Pathways
The inhibition of dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins by 3-Phenoxybenzoyl chloride can affect several biochemical pathways. For instance, it can influence the degradation of proteins and the formation of advanced glycation end-products . The downstream effects of these changes can have significant impacts on cellular functions and overall organism health.
Result of Action
The molecular and cellular effects of 3-Phenoxybenzoyl chloride’s action include the inhibition of protein degradation and glycosylation . These effects can lead to changes in protein function and structure, potentially impacting various cellular processes.
属性
IUPAC Name |
3-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXIWBOKOZOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375118 | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybenzoyl chloride | |
CAS RN |
3586-15-0 | |
| Record name | 3-Phenoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3586-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

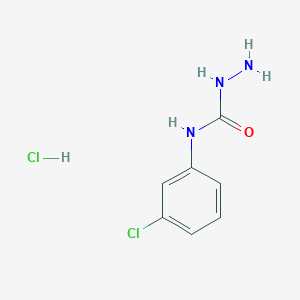


![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)
